1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)-
CAS No.: 651024-65-6
Cat. No.: VC16893924
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651024-65-6 |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-pyridin-2-ylsulfonyl-1-(pyrrolidin-3-ylmethyl)pyrrolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C17H18N4O2S/c22-24(23,17-3-1-2-6-20-17)16-12-21(11-13-4-7-18-9-13)15-10-19-8-5-14(15)16/h1-3,5-6,8,10,12-13,18H,4,7,9,11H2 |
| Standard InChI Key | DHYAPMIVRNRGDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1CN2C=C(C3=C2C=NC=C3)S(=O)(=O)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name delineates its intricate architecture:
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1H-pyrrolo[2,3-c]pyridine: A bicyclic system comprising a pyrrole ring fused to a pyridine moiety at positions 2 and 3.
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3-(2-pyridinylsulfonyl): A sulfonyl group (-SO₂-) attached to the pyridine ring’s third position, with a 2-pyridinyl substituent.
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1-(3-pyrrolidinylmethyl): A pyrrolidine ring linked via a methylene bridge to the pyrrole’s first position.
Table 1: Key Structural Features
| Feature | Position | Functional Group | Role in Bioactivity |
|---|---|---|---|
| Pyrrolo[2,3-c]pyridine | Core | Bicyclic heterocycle | Base for molecular interactions |
| 2-Pyridinylsulfonyl | C3 | Sulfonamide | Enhances solubility, modulates enzyme binding |
| 3-Pyrrolidinylmethyl | N1 | Aliphatic amine | Improves pharmacokinetics, CNS penetration |
This configuration suggests potential interactions with enzymes or receptors via hydrogen bonding (sulfonyl group), π-π stacking (aromatic rings), and hydrophobic interactions (pyrrolidine) .
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis of this compound is documented, analogous routes for pyrrolopyridine derivatives involve cyclocondensation and cross-coupling strategies. For instance, Hilmy et al. demonstrated the synthesis of 1H-pyrrolo[2,3-b]pyridines via acid-catalyzed cyclocondensation of 2-amino-pyrrole-3-carbonitriles with active methylene compounds . Adapting this approach:
Hypothetical Synthesis Route
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Core Formation: React 2-amino-1H-pyrrole-3-carbonitrile with a pyridine derivative under acidic conditions to form the pyrrolo[2,3-c]pyridine backbone.
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Sulfonylation: Introduce the 2-pyridinylsulfonyl group at C3 using a sulfonating agent (e.g., 2-pyridinesulfonyl chloride) in the presence of a base.
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Alkylation: Attach the 3-pyrrolidinylmethyl group via N-alkylation using 3-(chloromethyl)pyrrolidine and a catalyst like K₂CO₃.
Table 2: Comparative Synthetic Methods for Pyrrolopyridine Derivatives
The sulfonylation step likely requires anhydrous conditions to avoid hydrolysis, while alkylation may necessitate protecting groups to prevent over-substitution .
Pharmacological and Biochemical Implications
Pyrrolopyridine derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects. The sulfonamide group in this compound may enhance binding to ATP pockets in kinases, as seen in FDA-approved sulfonamide-containing drugs . The pyrrolidine moiety could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
Antimicrobial Activity
Sulfonamide derivatives are known dihydropteroate synthase inhibitors, disrupting folate synthesis in bacteria. The pyrrolidine’s basic nitrogen could protonate at physiological pH, facilitating membrane penetration .
Challenges and Future Directions
Despite its promise, the compound presents synthesis and optimization hurdles:
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Stereochemistry: The pyrrolidine ring introduces chirality, requiring enantioselective synthesis to avoid racemic mixtures.
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Metabolic Stability: Sulfonamides are prone to glucuronidation, necessitating prodrug strategies or structural tweaks.
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Solubility: The hydrophobic core may limit aqueous solubility, prompting formulation studies with co-solvents or nanocarriers.
Ongoing research should prioritize computational modeling to predict ADMET profiles and in vitro assays to validate target engagement. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this compound into a viable therapeutic candidate.
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